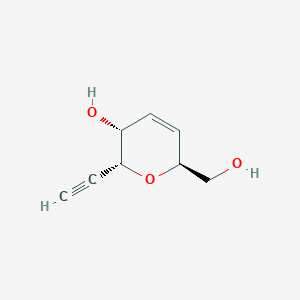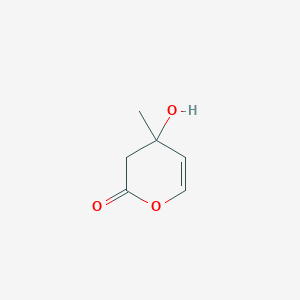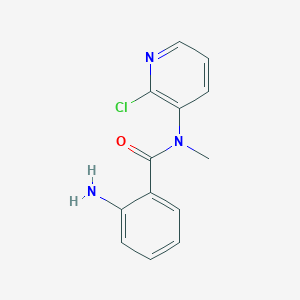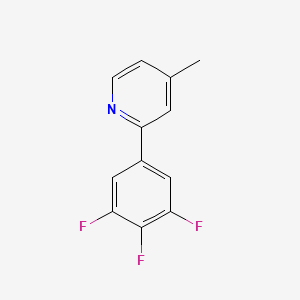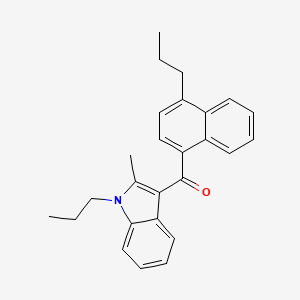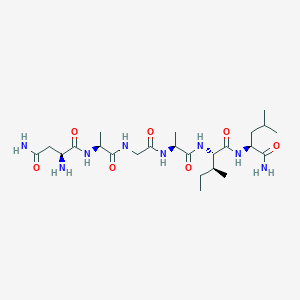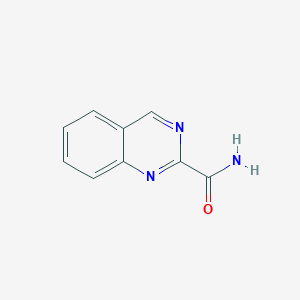
Quinazoline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline-2-carboxamide is a heterocyclic compound that consists of a quinazoline ring system with a carboxamide group at the 2-position. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazoline-2-carboxamide can be synthesized through various methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. Another method includes the reaction of 2-aminobenzamide with formic acid or formic acid derivatives under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale microwave-assisted synthesis. This method allows for efficient and high-yield production of the compound .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Quinazoline-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound derivatives have shown potential as anticancer, antimalarial, and antimicrobial agents
Industry: It is used in the development of new materials and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of quinazoline-2-carboxamide involves its interaction with specific molecular targets. For example, certain derivatives of this compound have been shown to inhibit matrix metalloproteinase-13 (MMP-13), which plays a role in the progression of atherosclerosis . The compound binds to the active site of the enzyme, preventing it from degrading extracellular matrix proteins .
Comparison with Similar Compounds
Similar Compounds
- Quinazoline-4-carboxamide
- Quinazoline-6-carboxamide
- Quinazoline-8-carboxamide
Uniqueness
Quinazoline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline carboxamide derivatives. Its ability to selectively inhibit certain enzymes and its potential as a radiotracer for imaging applications make it a valuable compound in medicinal chemistry .
Properties
CAS No. |
501692-64-4 |
|---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
quinazoline-2-carboxamide |
InChI |
InChI=1S/C9H7N3O/c10-8(13)9-11-5-6-3-1-2-4-7(6)12-9/h1-5H,(H2,10,13) |
InChI Key |
ABVYZAMNSCVWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14221013.png)
![3-(4-Methylbenzene-1-sulfonyl)-7-oxa-3-azabicyclo[4.1.0]heptane](/img/structure/B14221020.png)
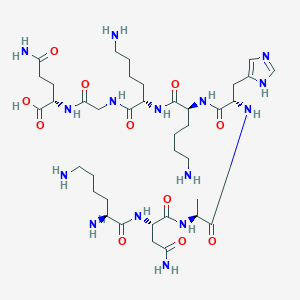
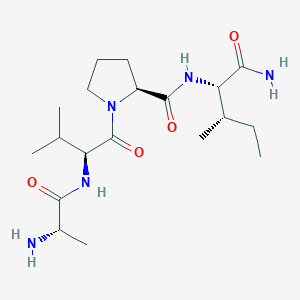
![5-[(Pent-1-en-3-yl)oxy]-2H-1,3-benzodioxole](/img/structure/B14221037.png)

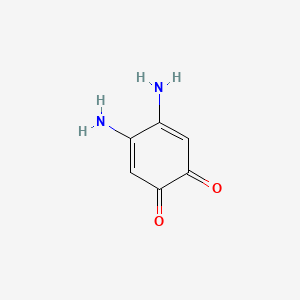
![3,6-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14221055.png)
